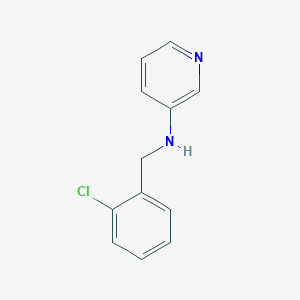
n-(2-Chlorobenzyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Chlorobenzyl)pyridin-3-amine: is an organic compound with the molecular formula C12H11ClN2 . It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chlorobenzyl)pyridin-3-amine typically involves the reaction of 2-chlorobenzyl chloride with pyridin-3-amine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: n-(2-Chlorobenzyl)pyridin-3-amine can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives, potentially including aldehydes or carboxylic acids.
Reduction Products: Reduced derivatives, potentially including amines or alcohols.
Scientific Research Applications
Chemistry: n-(2-Chlorobenzyl)pyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds .
Biology and Medicine: Its derivatives have been studied for their anticancer and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of n-(2-Chlorobenzyl)pyridin-3-amine involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
- n-(2-Chlorobenzyl)pyridin-2-amine
- n-(2-Chlorobenzyl)pyridin-4-amine
- n-(2-Chlorobenzyl)pyridin-3-ol
Comparison: n-(2-Chlorobenzyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This substitution can significantly affect its chemical reactivity and biological activity compared to its isomers and analogs. For instance, the position of the chlorine atom and the benzyl group can influence the compound’s ability to interact with biological targets and its overall stability .
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11/h1-7,9,15H,8H2 |
InChI Key |
KYSVRWIOJOGBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CN=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















